![molecular formula C24H20N2O2S B2490506 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324758-90-9](/img/structure/B2490506.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
Synthesis Analysis
Thiazole and benzamide derivatives are often synthesized through acylation reactions, where an amino compound reacts with an acyl chloride in a suitable solvent, such as tetrahydrofuran (THF). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by acylation of 3-aminophenol and 4-metoxybenzoylchloride (Karabulut et al., 2014). Similar methods could be applied to synthesize N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, with adjustments for the specific reactants involved.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the interactions and properties of a compound. Single crystal X-ray diffraction and Density Functional Theory (DFT) calculations are common techniques used. For related compounds, the crystal structure has shown significant effects of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014). These insights are important for predicting the behavior and reactivity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide in various chemical environments.
Scientific Research Applications
1. Anticonvulsant and Sedative-Hypnotic Properties
A study by Faizi et al. (2017) explored 4-thiazolidinone derivatives, which are similar in structure to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. These compounds showed considerable anticonvulsant activity in tests and did not impair learning and memory. Their effects were antagonized by flumazenil, indicating involvement of benzodiazepine receptors.
2. Fluorescence Switching in Polar Solvents
Kundu et al. (2019) studied Triphenylamine–benzothiazole derivatives with characteristics resembling N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. These compounds exhibited temperature-controlled fluorescence switching in polar solvents, indicating potential use in fluorescence-based applications (Kundu et al., 2019).
3. Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, structurally similar to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, with potential for use in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
4. Antifungal Properties
Jafar et al. (2017) explored the antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives, which are related to the compound . They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
5. Corrosion Inhibition
Farahati et al. (2019) synthesized thiazoles, which are structurally similar to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, demonstrating their ability to inhibit corrosion on copper surfaces. This suggests potential applications in materials science and engineering (Farahati et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-8-9-19(14-17(16)2)22-15-29-24(25-22)26-23(27)18-10-12-21(13-11-18)28-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSYBSXIMMYZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
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